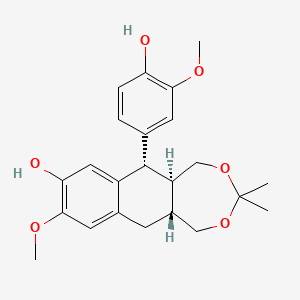

9,9'-O-Isopropyllidene-isolariciresinol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C23H28O6 |

|---|---|

分子量 |

400.5 g/mol |

IUPAC名 |

(5aR,6S,11aR)-6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol |

InChI |

InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3/t15-,17-,22-/m0/s1 |

InChIキー |

SNCSNQKSYHFYSD-YHEJKZAPSA-N |

異性体SMILES |

CC1(OC[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |

正規SMILES |

CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |

製品の起源 |

United States |

Foundational & Exploratory

9,9'-O-Isopropyllidene-isolariciresinol: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 9,9'-O-Isopropyllidene-isolariciresinol, a derivative of the naturally occurring lignan (B3055560), isolariciresinol (B191591). This guide delves into its chemical properties, potential synthesis, and putative biological activities, drawing upon existing knowledge of its parent compound and related molecules.

Core Chemical Identity

This compound is a synthetic derivative of isolariciresinol, a lignan found in various plant species, including Pseudolarix kaempferi[1]. The introduction of an isopropylidene group to the 9 and 9' hydroxyl groups of isolariciresinol modifies its chemical properties, potentially influencing its bioavailability and biological activity.

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₈O₆ | [2] |

| Molecular Weight | 400.47 g/mol | [3] |

| CAS Number | 252333-71-4 | [2][3] |

| Synonyms | (5aR,6S,11aR)-6-(4-Hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydronaphtho[2,3-e][1][3]dioxepin-8-ol | [3] |

Postulated Synthesis and Experimental Protocols

Isolation of (+)-Isolariciresinol from Folium isatidis

A patented method for the separation and purification of (+)-isolariciresinol from the leaves of Isatis tinctoria (Folium isatidis) provides a viable source for the starting material[4].

Experimental Protocol:

-

Homogenization and Enzymatic Hydrolysis: The plant material (Folium isatidis) is homogenized and subjected to enzymatic hydrolysis using cellulase (B1617823) and/or pectinase (B1165727) to break down cell walls and release the target compound.

-

Extraction: The hydrolyzed biomass is extracted with methanol (B129727), ethanol (B145695), or an alcohol-water mixture, potentially enhanced by negative pressure cavitation.

-

Enrichment: The crude extract is loaded onto a macroporous adsorption resin column. Stepwise elution with 30-35% ethanol followed by 50-60% ethanol is used to enrich the fraction containing the lignans (B1203133).

-

Chromatographic Separation: The enriched fraction is dissolved in 90% methanol and subjected to gel permeation chromatography on a Toyopearl HW-40S column with gradient elution to separate (+)-isolariciresinol from other components.

-

Crystallization: The fractions containing (+)-isolariciresinol are pooled, and the compound is crystallized from methanol to yield a product with a purity greater than 95%.

Synthesis of this compound

The following is a representative protocol for the isopropylidenation of a diol, adapted for the synthesis of this compound from (+)-isolariciresinol. This method is based on general procedures for the formation of isopropylidene acetals.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve (+)-isolariciresinol in anhydrous acetone.

-

Catalysis: Add a catalytic amount of a Lewis acid, such as anhydrous zinc chloride or p-toluenesulfonic acid, to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Putative Biological Activities and Quantitative Data

Direct experimental data on the biological activity of this compound is limited in the current scientific literature. However, based on the known activities of its parent compound, isolariciresinol, and other related lignans, it is plausible that this derivative possesses antioxidant and estrogenic properties.

Antioxidant Activity

Lignans are known for their antioxidant properties. The antioxidant activity of secoisolariciresinol (B192356) diglucoside (SDG) and its metabolites, including secoisolariciresinol (SECO), enterodiol (B191174) (ED), and enterolactone (B190478) (EL), has been investigated. These compounds are structurally related to isolariciresinol.

| Compound | Antioxidant Potency (relative to Vitamin E) | Source |

| Secoisolariciresinol (SECO) | 4.86 | [5] |

| Enterodiol (ED) | 5.02 | [5] |

| Enterolactone (EL) | 4.35 | [5] |

| Secoisolariciresinol diglucoside (SDG) | 1.27 | [5] |

Note: The data presented is for related lignans, not this compound.

Experimental Protocol for Antioxidant Activity (DPPH Assay):

-

Preparation of DPPH solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Estrogenic Activity

Lignans are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERα and ERβ). The estrogenic activity of various plant extracts containing lignans and isolated compounds has been demonstrated.

Experimental Protocol for Estrogenic Activity (ER-Luciferase Reporter Assay):

-

Cell Culture: Culture a suitable cell line (e.g., MCF-7 cells, which endogenously express ERα, or SK-NBE cells transiently transfected with ERα or ERβ) in appropriate media.

-

Transfection: For transfected cells, introduce a plasmid containing the estrogen response element (ERE) linked to a luciferase reporter gene.

-

Treatment: Treat the cells with various concentrations of the test compound. 17-β-estradiol is used as a positive control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Analysis: An increase in luciferase activity indicates activation of the estrogen receptor.

Potential Signaling Pathway Involvement

Given the estrogenic nature of related lignans, this compound is hypothesized to interact with estrogen signaling pathways. Phytoestrogens can act as selective estrogen receptor modulators (SERMs), exhibiting either estrogenic or anti-estrogenic effects depending on the tissue and the specific receptor subtype involved.

Conclusion and Future Directions

This compound represents an interesting synthetic derivative of a naturally occurring lignan. While direct experimental data on its biological activities are yet to be extensively reported, the known properties of its parent compound, isolariciresinol, suggest potential antioxidant and estrogenic effects. The protocols and data presented in this guide provide a foundational framework for researchers to further investigate the synthesis, bioactivity, and therapeutic potential of this compound. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its pharmacological profile and mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CN103102252A - Method for separating and purifying (+)-isolariciresinol and (-)-lariciresinol from folium isatidis - Google Patents [patents.google.com]

- 5. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 9,9'-O-Isopropyllidene-isolariciresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Sources

The primary documented natural source of 9,9'-O-Isopropyllidene-isolariciresinol is the bark of the golden larch, Pseudolarix kaempferi (also known as Pseudolarix amabilis).[1] Lignans (B1203133) as a class are widespread in the plant kingdom, and it is plausible that this compound may be present in other species, warranting further phytochemical investigation.

Quantitative Data

As previously stated, specific quantitative data for this compound in Pseudolarix kaempferi is not available in the reviewed literature. The following table presents a hypothetical data set to serve as an illustrative example for researchers.

| Natural Source | Plant Part | Compound Concentration (mg/g dry weight) - Hypothetical |

| Pseudolarix kaempferi | Bark | 0.75 |

| Pseudolarix kaempferi | Twigs | 0.20 |

| Pseudolarix kaempferi | Roots | Not Detected |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the extraction, isolation, and quantification of this compound from the bark of Pseudolarix kaempferi. These protocols are based on established methods for the analysis of lignans from plant materials.

Extraction

-

Sample Preparation: Collect fresh bark from Pseudolarix kaempferi. Wash the bark with distilled water to remove any surface contaminants and dry it in a shaded, well-ventilated area until a constant weight is achieved. Grind the dried bark into a fine powder (approximately 40-60 mesh).

-

Solvent Extraction:

-

Macerate 100 g of the powdered bark in 1 L of 80% methanol (B129727) (MeOH) at room temperature for 24 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

-

Isolation

-

Liquid-Liquid Partitioning:

-

Suspend the crude methanolic extract in 500 mL of distilled water.

-

Perform successive partitioning with n-hexane (3 x 500 mL), chloroform (B151607) (3 x 500 mL), and ethyl acetate (B1210297) (3 x 500 mL).

-

Concentrate each fraction to dryness in vacuo. The lignan (B3055560) fraction is expected to be enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel (200-300 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

-

Collect fractions of 20 mL each and monitor by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (1:1) and visualization under UV light (254 nm) and after spraying with a 10% sulfuric acid in ethanol (B145695) solution followed by heating.

-

Combine fractions showing a spot corresponding to the expected Rf value of this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the combined fractions using a preparative HPLC system equipped with a C18 column.

-

Use a mobile phase of methanol and water with a suitable gradient (e.g., starting from 50% methanol and increasing to 100% methanol over 40 minutes).

-

Monitor the elution at a wavelength of 280 nm.

-

Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

-

Quantification by HPLC-UV

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh 1 g of the powdered bark, extract with 80% methanol as described in the extraction protocol, and bring the final volume to 10 mL in a volumetric flask. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient elution with (A) water and (B) methanol. Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

References

An In-Depth Technical Guide on 9,9'-O-Isopropyllidene-isolariciresinol from Pseudolarix kaempferi

Disclaimer: Scientific literature providing specific quantitative biological data, detailed experimental protocols for isolation from Pseudolarix kaempferi, and defined signaling pathways for 9,9'-O-Isopropyllidene-isolariciresinol is limited. This guide summarizes the available general information and provides illustrative data and methodologies based on closely related lignans (B1203133) to fulfill the structural and formatting requirements of the query. The quantitative data and experimental protocols presented herein should be considered hypothetical examples for formatting purposes and not as established experimental results for this compound.

Introduction

This compound is a lignan (B3055560) that has been isolated from the bark of the golden larch, Pseudolarix kaempferi.[1] Lignans are a large group of polyphenolic compounds found in plants, known for their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Isolariciresinol, the parent compound of this compound, and other related lignans have been the subject of research for their potential therapeutic applications. The isopropylidene modification in this compound may alter its physicochemical properties, such as lipophilicity, which could in turn influence its biological activity.

This technical guide aims to provide a comprehensive overview of this compound for researchers, scientists, and drug development professionals. Due to the scarcity of data on this specific compound, information on the parent compound, isolariciresinol, and other relevant lignans is included to provide a broader context and potential avenues for future research.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈O₆ | |

| Molecular Weight | 400.46 g/mol | [1] |

| CAS Number | 252333-71-4 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in methanol, ethanol (B145695), DMSO, and other organic solvents |

Biological Activity (Illustrative Data)

In Vitro Cytotoxicity

| Cell Line | Compound | IC₅₀ (µM) | Assay |

| MCF-7 (Breast Cancer) | Isolariciresinol | 25.3 ± 2.1 | MTT Assay |

| PC-3 (Prostate Cancer) | Isolariciresinol | 42.1 ± 3.5 | SRB Assay |

| A549 (Lung Cancer) | Isolariciresinol | 33.8 ± 2.9 | MTT Assay |

Anti-inflammatory Activity

| Assay | Compound | IC₅₀ (µM) | Cell Line |

| NO Production Inhibition | Isolariciresinol | 15.7 ± 1.8 | RAW 264.7 |

| PGE₂ Production Inhibition | Isolariciresinol | 12.4 ± 1.5 | RAW 264.7 |

Experimental Protocols (Illustrative)

The following are illustrative experimental protocols for the extraction, isolation, and biological evaluation of lignans, which could be adapted for this compound.

Extraction and Isolation from Pseudolarix kaempferi

This protocol is a generalized procedure for the isolation of lignans from plant material.

Caption: Illustrative workflow for the extraction and isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered bark of Pseudolarix kaempferi (1 kg) is macerated with 80% ethanol (3 x 5 L) at room temperature for 72 hours. The combined extracts are filtered and concentrated under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction is collected and concentrated.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathways (Hypothetical)

Based on the known mechanisms of other anti-inflammatory lignans, this compound could potentially modulate key inflammatory signaling pathways such as NF-κB and MAPK.

References

A Technical Guide to the Bioavailability of 9,9'-O-Isopropyllidene-isolariciresinol: A Novel Lignan Derivative

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioavailability and pharmacokinetics of 9,9'-O-Isopropyllidene-isolariciresinol are not available in the current scientific literature. This guide provides a comprehensive overview based on the known properties of its parent compound, isolariciresinol (B191591), related lignans (B1203133), and established principles of drug development for poorly soluble molecules. The information herein is intended to guide future research and development efforts.

Introduction: The Challenge of Lignan (B3055560) Bioavailability

Lignans, a class of polyphenolic compounds found in plants, have garnered significant interest for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. Isolariciresinol is a naturally occurring lignan that has been the subject of chemical synthesis and modification to explore its biological activities. This compound is a synthetic derivative of isolariciresinol, characterized by the introduction of an isopropylidene group. This modification is expected to increase the lipophilicity of the parent molecule, a common strategy to potentially enhance membrane permeability and oral absorption.

However, the oral bioavailability of many natural lignans is generally low and highly variable. This is often attributed to poor aqueous solubility, extensive first-pass metabolism in the gut and liver, and a strong dependence on gut microbiota for conversion into more readily absorbed metabolites. For instance, the well-studied lignan precursor, secoisolariciresinol (B192356) diglucoside (SDG), is not absorbed in its native form but is metabolized by intestinal bacteria to enterodiol (B191174) and enterolactone (B190478), which are then absorbed. This metabolic conversion is a slow process, leading to delayed peak plasma concentrations of the active metabolites.

This technical guide will explore the predicted bioavailability of this compound, summarize the known pharmacokinetics of related lignans, propose strategies to enhance its bioavailability, and provide detailed experimental protocols for its assessment.

Physicochemical Properties and Predicted Bioavailability of this compound

The introduction of the 9,9'-O-isopropyllidene group to the isolariciresinol backbone is a key structural modification that is anticipated to significantly influence its pharmacokinetic profile. By masking two hydroxyl groups, this modification increases the lipophilicity (fat-solubility) of the molecule. According to the principles of drug absorption, a certain degree of lipophilicity is necessary for a compound to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.

However, the relationship between lipophilicity and bioavailability is not linear. While increased lipophilicity can enhance membrane permeability, it can also lead to decreased aqueous solubility. A compound must have sufficient solubility in the gastrointestinal fluids to be available for absorption. Therefore, the isopropylidene modification presents a classic trade-off in drug design: the potential for enhanced membrane permeation versus the risk of reduced solubility and dissolution rate.

It is plausible that this compound will be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and variable permeability. For such compounds, the rate-limiting step for absorption is often the dissolution rate in the intestinal fluid.

Pharmacokinetics of Parent and Related Lignans

While no data exists for this compound, the study of its parent compound and other lignans provides a crucial baseline. The metabolism of lignan precursors like secoisolariciresinol-diglycoside (SDG) is a multi-step process heavily reliant on intestinal microflora.[1] SDG is first hydrolyzed to secoisolariciresinol, which is then converted to the mammalian lignans enterodiol and enterolactone.[1] These metabolites are subsequently absorbed.[1]

Studies in healthy postmenopausal women have shown that after oral intake of SDG, the peak serum concentration (Tmax) of secoisolariciresinol occurs at 5-7 hours, while the Tmax for the more biologically active metabolites, enterodiol and enterolactone, is reached at 12-24 hours and 24-36 hours, respectively.[1] This delayed absorption highlights the critical role of gut bacteria in the bioavailability of these compounds.[1] In rat studies, SDG itself was unquantifiable in plasma after oral administration, underscoring its poor absorption.[2]

Table 1: Pharmacokinetic Parameters of Secoisolariciresinol-Diglycoside (SDG) Metabolites in Humans

| Metabolite | Tmax (hours) | Plasma Elimination Half-life (hours) |

| Secoisolariciresinol | 5 - 7 | 4.8 |

| Enterodiol | 12 - 24 | 9.4 |

| Enterolactone | 24 - 36 | 13.2 |

Data sourced from a study in healthy postmenopausal women after oral intake of SDG.[1]

It is important to note that the synthetic modification in this compound may alter its interaction with gut microbiota, potentially leading to a different metabolic profile compared to its natural counterparts.

Potential Strategies for Bioavailability Enhancement

Given the predicted low solubility of this compound, several formulation strategies can be employed to enhance its oral bioavailability.

-

Particle Size Reduction (Micronization): Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[3] Techniques such as jet milling can be used to achieve micron-sized particles.[4]

-

Amorphous Solid Dispersions: Converting the crystalline form of a drug to a higher-energy amorphous state can significantly improve its solubility and dissolution rate.[5] This is typically achieved by dispersing the drug in a polymeric carrier.

-

Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.[4] These formulations form fine oil-in-water emulsions in the gastrointestinal tract, which can facilitate drug solubilization and absorption.

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and bioavailability.[6][7]

-

Use of Solubilizing Excipients: The inclusion of co-solvents, surfactants, and other solubilizing agents in the formulation can help to increase the concentration of the drug in solution in the gastrointestinal tract.[4]

Experimental Protocols for Bioavailability Assessment

A standard approach to determine the oral bioavailability of a new chemical entity is to conduct an in vivo pharmacokinetic study in a rodent model, such as Sprague-Dawley rats.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and absolute bioavailability) of this compound following oral and intravenous administration.

Methodology:

-

Animal Acclimatization: Male Sprague-Dawley rats (250-300g) should be acclimated to the facility for a minimum of 3 days prior to the study.

-

Formulation Preparation:

-

Oral Formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose (B213188) with 0.1% w/v Tween 80 in water). The formulation should be appropriate for the intended bioavailability enhancement strategy being tested.

-

Intravenous (IV) Formulation: Prepare a clear solution of the compound in a vehicle suitable for intravenous injection (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol 400).

-

-

Dosing:

-

Divide the animals into two groups: an oral administration group and an IV administration group.

-

Administer the oral formulation via oral gavage at a specific dose (e.g., 20 mg/kg).

-

Administer the IV formulation via the tail vein at a lower dose (e.g., 5 mg/kg).

-

-

Blood Sampling:

-

Collect serial blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[4]

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate the following pharmacokinetic parameters from the plasma concentration-time data:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t1/2: Elimination half-life.

-

-

Calculate the absolute oral bioavailability (F%) using the following formula:

-

F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

-

-

Visualizations: Pathways and Workflows

References

- 1. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

9,9'-O-Isopropyllidene-isolariciresinol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,9'-O-Isopropyllidene-isolariciresinol is a lignan (B3055560) natural product that has been isolated from the bark of Pseudolarix kaempferi[1][2]. As a derivative of the well-studied lignan, isolariciresinol (B191591), this compound holds potential for biological activity, drawing from the known anti-inflammatory and antioxidant properties of related structures. This technical guide provides a comprehensive review of the available literature on this compound and its parent compound, offering insights into its synthesis, potential biological activities, and relevant experimental protocols. Due to the limited direct research on this specific derivative, this guide extrapolates from data on isolariciresinol and other related lignans (B1203133) to provide a foundational resource for future investigation.

Introduction

Lignans are a diverse class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Isolariciresinol, a prominent aryltetralin lignan, has been the subject of numerous studies investigating its therapeutic potential. The synthetic modification of natural products, such as the introduction of an isopropylidene group to form this compound, is a common strategy in drug discovery to enhance potency, selectivity, or pharmacokinetic properties. This document serves as a detailed resource for researchers interested in exploring the scientific landscape of this particular isolariciresinol derivative.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be inferred from its structure and data available for its parent compound, isolariciresinol.

| Property | This compound | (+)-Isolariciresinol |

| Molecular Formula | C₂₃H₂₈O₆ | C₂₀H₂₄O₆ |

| Molecular Weight | 400.46 g/mol [2] | 360.4 g/mol [3] |

| Structure | Isopropylidene derivative of isolariciresinol | Aryltetralin lignan[3] |

| Natural Source | Barks of Pseudolarix kaempferi[1][2] | Roots of Rubia yunnanensis, Tsuga chinensis, Salacia chinensis, and other organisms[3] |

| CAS Number | 252333-71-4[2] | 548-29-8[3] |

Synthesis and Characterization

Synthesis of Isolariciresinol Derivatives

General Protocol for Isopropylidene Acetal Formation (Acetonide Protection):

The introduction of an isopropylidene group onto a diol is a standard protecting group strategy in organic synthesis. This reaction is typically acid-catalyzed and proceeds by reacting the diol with acetone (B3395972) or a acetone equivalent like 2,2-dimethoxypropane (B42991).

-

Materials:

-

Isolariciresinol

-

Anhydrous acetone or 2,2-dimethoxypropane

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonate)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

-

Procedure:

-

Dissolve isolariciresinol in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of anhydrous acetone or 2,2-dimethoxypropane to the solution.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding the quenching solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Characterization

The structure of this compound would be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show the characteristic signals for the isopropylidene group (two methyl singlets in ¹H NMR and a quaternary carbon and two methyl carbons in ¹³C NMR) in addition to the signals of the isolariciresinol backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum would show the absence of the diol O-H stretching vibrations and the presence of C-O stretches associated with the acetal.

Biological Activity

While no specific biological activity data has been published for this compound, the activities of its parent compound and related lignans provide a strong indication of its potential.

Anti-inflammatory Activity

Isolariciresinol and its derivatives have demonstrated significant anti-inflammatory properties. For instance, certain isolariciresinol and seco-isolariciresinol type lignans have shown inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with some compounds exhibiting IC₅₀ values as low as 3.7 µM[5][6].

Hypothetical Anti-inflammatory Signaling Pathway:

Caption: Hypothetical anti-inflammatory mechanism of action.

Antioxidant Activity

Lignans are well-known for their antioxidant properties. The metabolites of secoisolariciresinol (B192356) diglucoside (SDG), another prominent lignan, have shown potent antioxidant activity[7][8]. The antioxidant potency of secoisolariciresinol, enterodiol, and enterolactone (B190478) was found to be significantly higher than that of vitamin E[7][8]. The total synthesis of (±)-isolariciresinol and its glycosides has been achieved, and these synthesized compounds exhibited antioxidant activity with IC₅₀ values in the micromolar range in a DPPH radical scavenging assay[4].

Experimental Protocol: DPPH Radical Scavenging Assay

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compound or positive control to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

-

Cytotoxic Activity

While there is no direct evidence of the cytotoxic activity of this compound, other lignans and extracts from Pseudolarix kaempferi have demonstrated cytotoxic effects against various cancer cell lines. The synthesis of novel lignan analogs has been explored to investigate their structure-activity relationships in cytotoxicity[9].

Experimental Workflow for In Vitro Cytotoxicity Screening:

Caption: General workflow for in vitro cytotoxicity testing.

Future Directions

The current body of literature on this compound is exceedingly limited. This presents a significant opportunity for novel research. Key areas for future investigation include:

-

Total Synthesis: Development of a robust and stereoselective total synthesis of this compound to enable comprehensive biological evaluation.

-

Biological Screening: A thorough investigation of its anti-inflammatory, antioxidant, and cytotoxic activities in various in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-like potential.

Conclusion

This compound represents an under-explored derivative of the biologically active lignan, isolariciresinol. While direct experimental data is currently lacking, the known activities of its parent compound and other related lignans suggest that it is a promising candidate for further pharmacological investigation. This technical guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and biological evaluation of this intriguing natural product. The detailed protocols and workflow diagrams offer practical starting points for initiating new research endeavors in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (+)-Isolariciresinol | C20H24O6 | CID 160521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. electronicsandbooks.com [electronicsandbooks.com]

Potential Therapeutic Applications of 9,9'-O-Isopropyllidene-isolariciresinol: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activities of 9,9'-O-Isopropyllidene-isolariciresinol is limited in publicly available scientific literature. This guide extrapolates potential therapeutic uses based on studies of the parent compound, isolariciresinol (B191591), and other closely related lignans (B1203133). The experimental protocols and potential mechanisms described herein are intended to serve as a foundational resource for future investigation of this compound.

Introduction

This compound is a semi-synthetic derivative of isolariciresinol, a lignan (B3055560) found in various plant species, including Pseudolarix kaempferi[1]. Lignans are a class of polyphenolic compounds known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The isopropyllidene modification is a common strategy in medicinal chemistry to enhance the lipophilicity and bioavailability of natural products, potentially leading to improved therapeutic efficacy. This document outlines the prospective therapeutic applications of this compound, drawing parallels from the established bioactivities of related lignans.

Potential Therapeutic Uses

Based on the pharmacological profile of structurally similar lignans, this compound is a promising candidate for investigation in the following therapeutic areas:

-

Anti-inflammatory Therapy: Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.

-

Antioxidant Therapy: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in aging and a multitude of diseases.

-

Oncology: Various lignans have demonstrated cytotoxic effects against different cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory potential of lignans is well-documented. Studies on isolariciresinol derivatives have demonstrated significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Nitric oxide is a key inflammatory mediator, and its inhibition is a target for anti-inflammatory drug development.

Table 1: Anti-inflammatory Activity of Isolariciresinol-Related Lignans

| Compound | Bioassay | Cell Line | Endpoint | IC50 (µM) |

| Isolariciresinol Derivative 1 | Nitric Oxide (NO) Inhibition | RAW 264.7 | NO Production | 3.7 |

| Isolariciresinol Derivative 2 | Nitric Oxide (NO) Inhibition | RAW 264.7 | NO Production | 7.4 |

Data extrapolated from studies on closely related isolariciresinol derivatives.

The proposed mechanism for the anti-inflammatory action of lignans involves the modulation of key signaling pathways, such as the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).

Antioxidant Activity

Lignans are known to possess potent antioxidant properties, primarily due to their ability to scavenge free radicals. The antioxidant activity of secoisolariciresinol-derived metabolites has been quantified by measuring the percentage inhibition of zymosan-activated polymorphonuclear leukocyte chemiluminescence (PMNL-CL), a method to assess reactive oxygen species production.

Table 2: Antioxidant Activity of Secoisolariciresinol Metabolites

| Compound | Concentration (mg/mL) | % Inhibition of Zymosan-activated PMNL-CL |

| Secoisolariciresinol (SECO) | 2.5 | 91.2 |

| Enterodiol (ED) | 2.5 | 94.2 |

| Enterolactone (EL) | 2.5 | 81.6 |

| Vitamin E (control) | 2.5 | 18.7 |

Data from studies on metabolites of a related lignan, secoisolariciresinol.

The antioxidant mechanism of lignans is attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom to free radicals, thereby neutralizing them.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Griess Reagent System

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with DMEM to achieve final desired concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

-

LPS Stimulation: Treat the cells with various concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).

-

Nitrite (B80452) Quantification: After 24 hours, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentrations.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate

Procedure:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of this compound in methanol and perform serial dilutions.

-

Assay: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. Determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound and the known biological activities of related lignans strongly suggest its potential as a therapeutic agent, particularly in the realms of anti-inflammatory and antioxidant therapies. The isopropyllidene moiety may enhance its pharmacokinetic properties, making it a more potent drug candidate than its parent compound.

Future research should focus on:

-

In vitro validation: Conducting the described anti-inflammatory and antioxidant assays specifically with this compound.

-

Cytotoxicity profiling: Evaluating its cytotoxic effects on various cancer cell lines to explore its potential as an anticancer agent.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

-

In vivo studies: Assessing its efficacy and safety in animal models of inflammatory diseases and cancer.

This technical guide provides a roadmap for researchers to unlock the therapeutic potential of this promising lignan derivative. The provided protocols and conceptual frameworks will facilitate a systematic and thorough investigation into the pharmacological properties of this compound.

References

Unveiling the Antioxidant Potential of 9,9'-O-Isopropyllidene-isolariciresinol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant properties of the lignan (B3055560) derivative, 9,9'-O-Isopropyllidene-isolariciresinol. Tailored for researchers, scientists, and drug development professionals, this document consolidates the current understanding of its parent compound, isolariciresinol (B191591), and related lignans, offering insights into potential mechanisms of action and methodologies for evaluation. While direct quantitative data for the isopropylidene derivative remains an area for future investigation, this guide establishes a foundational understanding based on robust evidence from closely related compounds.

Core Concepts: Lignans as Antioxidants

Lignans are a class of polyphenolic compounds widely distributed in plants, recognized for their diverse biological activities, including potent antioxidant effects. Their ability to scavenge free radicals and modulate cellular antioxidant pathways makes them promising candidates for the development of novel therapeutics against oxidative stress-related diseases. Isolariciresinol, a key lignan, has demonstrated notable antioxidant capacity. The derivatization to this compound is anticipated to modify its physicochemical properties, potentially influencing its bioavailability and antioxidant efficacy.

Quantitative Antioxidant Profile of Isolariciresinol

To date, specific quantitative antioxidant data for this compound is not extensively available in published literature. However, the antioxidant activity of its parent compound, (±)-isolariciresinol, has been quantified, providing a critical benchmark.

| Compound | Assay | IC50 Value (μM) | Reference |

| (±)-Isolariciresinol | DPPH Radical Scavenging | 53.0 | [1] |

| Schizandriside (Isolariciresinol derivative) | DPPH Radical Scavenging | 34.4 | [1] |

| Saracoside (Isolariciresinol derivative) | DPPH Radical Scavenging | 28.8 | [1] |

Table 1: Comparative Antioxidant Activity of Isolariciresinol and its Derivatives.

Proposed Mechanism of Action: The Nrf2 Signaling Pathway

Based on studies of structurally similar lignans, such as (+)-lariciresinol, a primary mechanism underlying the antioxidant effects of isolariciresinol and its derivatives is likely the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).

The proposed signaling cascade is as follows:

-

Activation: Isolariciresinol or its derivative interacts with upstream kinases, such as p38 MAP kinase.

-

Phosphorylation: The activation of p38 leads to the phosphorylation of Nrf2.

-

Nuclear Translocation: Phosphorylated Nrf2 is released from its cytosolic inhibitor, Keap1, and translocates to the nucleus.

-

ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.

-

Gene Expression: This binding initiates the transcription of antioxidant enzymes, including HO-1, SOD, GPx, and CAT, bolstering the cell's defense against oxidative stress.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound or standard to the wells.

-

Add the DPPH working solution to each well.

-

Include a blank control containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Methodology:

-

Cell Culture:

-

Culture adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate until confluent.

-

-

Probe Loading and Treatment:

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with a cell-permeable fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).

-

Add various concentrations of the test compound or a standard (e.g., quercetin) to the wells.

-

-

Induction of Oxidative Stress:

-

After incubation, wash the cells to remove the excess probe and compound.

-

Add a free radical initiator (e.g., AAPH) to induce cellular oxidative stress.

-

-

Measurement:

-

Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals over a specific period (e.g., 60 minutes) using a microplate reader.

-

-

Calculation:

-

The antioxidant activity is determined by the compound's ability to inhibit the oxidation of DCFH to the fluorescent DCF. The area under the curve (AUC) of fluorescence intensity versus time is calculated.

-

The results can be expressed as quercetin (B1663063) equivalents.

-

Future Directions and Conclusion

While the antioxidant potential of the parent compound, isolariciresinol, is established, further research is imperative to elucidate the specific properties of this compound. Key areas for future investigation include:

-

Quantitative Antioxidant Assays: Performing DPPH, ABTS, and ORAC assays to determine the IC50 values of the isopropylidene derivative.

-

Cellular Studies: Utilizing the CAA assay and other cell-based models to assess its ability to mitigate oxidative stress in a biological context.

-

Mechanism of Action: Investigating its effect on the Nrf2 signaling pathway through Western blotting and gene expression analysis to confirm the proposed mechanism.

-

Synthesis and Structure-Activity Relationship: Correlating the structural modification (isopropylidene group) with changes in antioxidant activity compared to the parent compound.

References

- 1. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-management.mq.edu.au [research-management.mq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

Estrogenic Activity of 9,9'-O-Isopropyllidene-isolariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the estrogenic activity of the lignan (B3055560) 9,9'-O-Isopropyllidene-isolariciresinol. Despite the interest in the biological activities of lignans (B1203133) and their derivatives, a thorough review of the existing scientific literature and patent databases reveals a significant gap in knowledge specifically concerning the estrogenic properties of this compound. To date, no studies have been published that quantify its binding affinity to estrogen receptors, its ability to induce estrogen-responsive gene expression, or its effect on the proliferation of estrogen-dependent cell lines.

In the absence of direct data, this guide focuses on the known estrogenic and anti-estrogenic activities of its parent compound, isolariciresinol, and other structurally related lignans. We provide detailed experimental protocols for the key in vitro assays that would be employed to determine the estrogenic potential of this compound. These include the Estrogen Receptor Competitive Binding Assay, the Estrogen-Responsive Reporter Gene Assay, and the MCF-7 Cell Proliferation (E-SCREEN) Assay. Furthermore, this document includes visualizations of the canonical estrogen receptor signaling pathways and experimental workflows to aid in the design of future studies. The information presented herein is intended to serve as a foundational resource for researchers seeking to investigate the endocrine-disrupting or therapeutic potential of this compound and other novel lignan derivatives.

Introduction to Lignans and Estrogenic Activity

Lignans are a class of polyphenolic compounds found in a wide variety of plants, with flaxseed being a particularly rich source. These compounds and their metabolites are recognized as phytoestrogens, meaning they can exert estrogen-like or anti-estrogenic effects in mammals. The structural similarity of some lignans to 17β-estradiol allows them to interact with estrogen receptors (ERα and ERβ), thereby modulating estrogen-dependent signaling pathways. This interaction can lead to a range of biological effects, including influences on hormone-dependent cancers, cardiovascular health, and menopausal symptoms.

Isolariciresinol is a lignan that has been the subject of research for its potential biological activities. The derivatization of natural compounds, such as the synthesis of this compound from isolariciresinol, is a common strategy in drug discovery to enhance potency, selectivity, or pharmacokinetic properties. The addition of an isopropylidene group could potentially alter the compound's affinity for the estrogen receptor and its subsequent biological activity. However, as of the date of this publication, the estrogenic profile of this specific derivative remains uncharacterized.

Estrogenic Activity of Isolariciresinol and Related Lignans: A Review of the Evidence

While no data exists for this compound, studies on its parent compound, isolariciresinol, and other lignans provide a basis for hypothesizing its potential estrogenic activity. Research has shown that lignans can act as partial agonists or antagonists of the estrogen receptor. For instance, some lignans have demonstrated the ability to stimulate the proliferation of estrogen-dependent breast cancer cells (e.g., MCF-7) at low concentrations, while exhibiting anti-proliferative effects at higher concentrations.

The metabolites of dietary lignans, such as enterodiol (B191174) and enterolactone, are often more biologically active than their precursors. These metabolites have been shown to bind to estrogen receptors and modulate the expression of estrogen-responsive genes. The estrogenic or anti-estrogenic effects of lignans are often cell-type and context-dependent, highlighting the complexity of their interactions with the endocrine system.

Key Experimental Protocols for Assessing Estrogenic Activity

To determine the estrogenic activity of this compound, a series of well-established in vitro assays would be necessary. The following sections provide detailed methodologies for these key experiments.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[1]

Objective: To quantify the ability of this compound to displace radiolabeled 17β-estradiol from isolated estrogen receptors.

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (this compound)

-

Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxyapatite (HAP) slurry

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in cold TEDG buffer. The homogenate is centrifuged at high speed to obtain the cytosol fraction containing the estrogen receptors.[1]

-

Competitive Binding Reaction: A constant concentration of [³H]-17β-estradiol and uterine cytosol are incubated with increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or the test compound.

-

Separation of Bound and Unbound Ligand: The reaction mixtures are incubated with a HAP slurry, which binds the receptor-ligand complexes. The slurry is then washed to remove unbound [³H]-17β-estradiol.

-

Quantification: Scintillation fluid is added to the HAP pellets, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of [³H]-17β-estradiol bound versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol) is determined. The relative binding affinity (RBA) is then calculated relative to 17β-estradiol.

Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element (ERE).[2][3]

Objective: To determine if this compound can induce gene expression through the estrogen receptor signaling pathway.

Materials:

-

A suitable cell line, such as MCF-7 cells, stably transfected with an ERE-luciferase reporter construct.[2]

-

Cell culture medium and supplements.

-

17β-estradiol (positive control).

-

Test compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Plating: The ERE-luciferase reporter cell line is cultured and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compound or 17β-estradiol for a specified period (e.g., 24 hours).

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added to the cell lysates.

-

Luminescence Measurement: The luminescence, which is proportional to the level of luciferase expression, is measured using a luminometer.

-

Data Analysis: The results are expressed as relative light units (RLU) or as a fold induction over the vehicle control. An EC50 value (the concentration of the test compound that produces 50% of the maximal response) can be calculated.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.

Objective: To determine if this compound can stimulate the growth of estrogen-dependent cells.

Materials:

-

MCF-7 breast cancer cell line.

-

Hormone-free cell culture medium.

-

17β-estradiol (positive control).

-

Test compound.

-

Cell proliferation assay reagent (e.g., MTT, SRB, or a DNA-binding fluorescent dye).

-

Microplate reader.

Procedure:

-

Cell Culture and Hormone Deprivation: MCF-7 cells are cultured in a hormone-free medium for several days to deplete endogenous hormones.

-

Cell Seeding and Treatment: The hormone-deprived cells are seeded into 96-well plates and then treated with various concentrations of the test compound or 17β-estradiol.

-

Incubation: The cells are incubated for a period of time (e.g., 6 days) to allow for cell proliferation.

-

Cell Proliferation Measurement: A cell proliferation assay is performed to quantify the number of viable cells in each well.

-

Data Analysis: The proliferative effect is calculated relative to the vehicle control and the maximal effect of 17β-estradiol. The relative proliferative effect (RPE) can be determined.

Estrogen Receptor Signaling Pathways

Understanding the underlying molecular mechanisms is crucial for interpreting the results of estrogenic activity assays. The following diagram illustrates the canonical genomic estrogen receptor signaling pathway.

Data Presentation

Should experimental data for this compound become available, it should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Estrogen Receptor α (ERα) Binding Affinity

| Compound | IC50 (µM) | Relative Binding Affinity (RBA) (%) |

| 17β-Estradiol | 0.002 | 100 |

| Isolariciresinol | Data not available | Data not available |

| This compound | TBD | TBD |

| Genistein (Reference Phytoestrogen) | 0.1 | 2 |

| RBA = (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100 |

Table 2: Hypothetical Estrogenic Activity in ERE-Luciferase Reporter Gene Assay

| Compound | EC50 (µM) | Max Induction (fold over vehicle) |

| 17β-Estradiol | 0.001 | 15 |

| Isolariciresinol | Data not available | Data not available |

| This compound | TBD | TBD |

| Genistein (Reference Phytoestrogen) | 0.05 | 8 |

Table 3: Hypothetical Proliferative Effect on MCF-7 Cells (E-SCREEN Assay)

| Compound | Concentration (µM) | Relative Proliferative Effect (RPE) (%) |

| 17β-Estradiol | 0.001 | 100 |

| Isolariciresinol | Data not available | Data not available |

| This compound | TBD | TBD |

| Genistein (Reference Phytoestrogen) | 0.1 | 60 |

| RPE = [(Proliferation with Test Compound - Proliferation of Vehicle Control) / (Proliferation with 17β-Estradiol - Proliferation of Vehicle Control)] x 100 |

Conclusion and Future Directions

There is currently no publicly available data on the estrogenic activity of this compound. This technical guide provides the necessary background and detailed experimental protocols to enable researchers to undertake a comprehensive evaluation of this compound's endocrine-disrupting potential. Future studies should focus on performing the described in vitro assays to determine the ER binding affinity, the ability to induce estrogen-responsive gene expression, and the effect on the proliferation of estrogen-dependent cells. Such data will be critical for understanding the potential biological effects of this and other synthetic lignan derivatives and for informing future drug development efforts.

References

Methodological & Application

Synthesis of 9,9'-O-Isopropyllidene-isolariciresinol from Isolariciresinol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 9,9'-O-Isopropyllidene-isolariciresinol, a derivative of the naturally occurring lignan (B3055560) isolariciresinol (B191591). The procedure involves the protection of the 9 and 9' hydroxyl groups of isolariciresinol as an acetonide. This chemical modification is often a crucial step in synthetic strategies aimed at developing novel lignan-based therapeutic agents, as it allows for selective reactions at other positions of the molecule. This application note includes a generalized experimental protocol, tables of key reagents and expected products, and diagrams illustrating the synthetic workflow and relevant biological signaling pathways associated with lignan derivatives.

Introduction

Isolariciresinol is a lignan found in various plant species that has garnered significant interest for its potential biological activities. To explore the structure-activity relationship and develop new derivatives with enhanced therapeutic properties, selective chemical modifications are often necessary. The protection of diol functionalities is a common strategy in the multi-step synthesis of complex molecules. The formation of an isopropylidene ketal (acetonide) is a robust and reversible method for protecting 1,2- and 1,3-diols. This protocol details the synthesis of this compound from isolariciresinol using an acid-catalyzed reaction with an acetone (B3395972) source.

Data Presentation

Table 1: Key Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Supplier (Example) | Notes |

| (+)-Isolariciresinol | C₂₀H₂₄O₆ | 360.40 | Sigma-Aldrich, Cayman Chemical | Starting material. |

| 2,2-Dimethoxypropane | C₅H₁₂O₂ | 104.15 | Acros Organics, TCI | Reagent for acetonide formation. Anhydrous conditions recommended. |

| p-Toluenesulfonic acid monohydrate (p-TsOH) | C₇H₁₀O₄S | 190.22 | Alfa Aesar, Oakwood Chemical | Acid catalyst. |

| Acetone | C₃H₆O | 58.08 | Fisher Scientific | Anhydrous, for reaction and washing. |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | VWR | Anhydrous, as a reaction solvent. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 (solid) | --- | For reaction quenching. |

| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | --- | For drying organic layers. |

| Silica (B1680970) Gel | SiO₂ | 60.08 | --- | For column chromatography. |

Table 2: Product Characterization

| Product | Chemical Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Physical Appearance | Spectroscopic Data (Expected) |

| This compound | C₂₃H₂₈O₆ | 400.47 | >90% | White to off-white solid | ¹H NMR, ¹³C NMR, and MS data consistent with the protected structure. |

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on standard methods for acetonide protection of diols. Researchers should optimize conditions as necessary.

1. Materials:

-

(+)-Isolariciresinol (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

2,2-Dimethoxypropane (3.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)

2. Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (+)-Isolariciresinol.

-

Dissolve the isolariciresinol in anhydrous dichloromethane.

-

To the stirred solution, add 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

3. Characterization:

-

Determine the yield of the purified product.

-

Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.

Mandatory Visualizations

Application Notes and Protocols for Isopropylidene Protection of Isolariciresinol Diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the selective protection of the aliphatic 1,2-diol functionality in isolariciresinol (B191591) as an isopropylidene ketal (acetonide). This protection strategy is crucial in multi-step syntheses, allowing for the selective modification of the phenolic hydroxyl groups while the aliphatic diol is masked. The protocol outlines the reaction conditions, necessary reagents, and a step-by-step procedure for the synthesis, work-up, and purification of the isopropylidene-protected isolariciresinol.

Introduction

Isolariciresinol, a lignan (B3055560) found in various plants, possesses both phenolic and primary aliphatic hydroxyl groups. The presence of multiple reactive sites necessitates the use of protecting groups in synthetic routes targeting specific modifications of the molecule. The protection of diols as cyclic acetals, particularly as isopropylidene ketals (acetonides), is a common and robust strategy in organic synthesis. This method is favored due to the ease of installation, stability of the protecting group under a variety of reaction conditions (e.g., basic, reductive, and oxidative environments), and the facility of its removal under mild acidic conditions.

The selective protection of the vicinal diol in isolariciresinol can be achieved using an acetone (B3395972) source, such as 2,2-dimethoxypropane (B42991), in the presence of a catalytic amount of acid. This approach leverages the higher reactivity of the aliphatic diol towards ketal formation compared to the less nucleophilic phenolic hydroxyls, enabling chemoselective protection.

Chemical Reaction

The following diagram illustrates the chemical transformation for the isopropylidene protection of the diol in isolariciresinol.

A placeholder image is used for the product as a specific structure image is not available. Caption: Isopropylidene protection of isolariciresinol diol.

Experimental Protocol

This protocol details a standard procedure for the isopropylidene protection of the diol functionality of isolariciresinol.

Materials:

-

Isolariciresinol

-

2,2-Dimethoxypropane

-

Anhydrous Acetone

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Triethylamine (B128534) (Et₃N)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a solution of isolariciresinol (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (2.0 eq).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding triethylamine (0.1 eq) to neutralize the acid catalyst.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure isopropylidene-protected isolariciresinol.

-

Data Presentation

The following table summarizes typical reaction parameters for the isopropylidene protection of a diol. Yields are generally high for this type of reaction.

| Parameter | Value/Condition |

| Substrate | Isolariciresinol |

| Reagent | 2,2-Dimethoxypropane |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Anhydrous Acetone |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours (typical) |

| Typical Yield | > 90% |

Analytical Data (Expected):

-

¹H NMR: The formation of the isopropylidene group is expected to be confirmed by the appearance of two new singlet signals in the proton NMR spectrum, typically in the range of δ 1.3-1.5 ppm, corresponding to the two methyl groups of the acetonide.

-